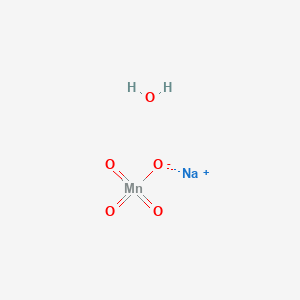

Sodium permanganate monohydrate

Overview

Description

Sodium permanganate monohydrate (NaMnO4 · H2O) is an inorganic compound with a wide range of applications in various scientific fields. It is a strong oxidizing agent that is used in many laboratory experiments, as well as in industrial and medical applications. This compound is also known as sodium permanganate, sodium manganate, or manganese dioxide. It is a white crystalline solid that is highly soluble in water, and it is also hygroscopic, meaning it absorbs moisture from the air.

Scientific Research Applications

Environmental Remediation : It is effective in removing chromium from Hanford tank sludges with minimal dissolution of plutonium in minimally caustic solutions (Rapko et al., 2008); (Rapko et al., 2007).

Biomedical Applications : Partial oxidation of sodium alginate with potassium permanganate improves its degradability and controllability for biomedical applications (Lu et al., 2009).

Soil and Groundwater Remediation : It has been used effectively for the reduction of perchloroethene (PCE) soil concentrations at a dry cleaner site in Topeka, Kansas (Hesemann & Hildebrandt, 2009).

Material Science : It is involved in the synthesis of various compounds such as anhydrous sodium manganese oxides, which are promising cathodes for high energy density lithium batteries (Chen et al., 1996); (Chen & Whittingham, 1997).

Water Treatment : Sodium permanganate is effective as a pre-oxidant for reducing algae damage and byproducts in water treatment, surpassing sodium hypochlorite in performance with algae-contained water (Yang et al., 2022).

Medical Applications : It is part of a redox reaction system with potential for tumoricidal temperatures in thermochemical ablation treatments (Cressman et al., 2010).

Textile Industry : Sodium permanganate, in combination with sodium chlorite, is an effective bleaching agent for cotton fabric without causing severe loss in mechanical properties (Abdel-Halim, 2012).

Geophysical Research : Geophysical surveys can guide in situ chemical oxidation treatment for PCE contamination, helping to target affected areas and assess treatment effectiveness (Harte et al., 2012).

Chemical Analysis : Sodium permanganate can be used in methods for quantitative oxidation of sulphite to sulphate at room temperature, avoiding dithionate formation (Rao & Rao, 1955).

Mechanism of Action

Target of Action

Sodium permanganate monohydrate primarily targets organic compounds and acts as a strong oxidizing agent . It is often used in applications where high concentrations of the permanganate ion are required .

Mode of Action

This compound interacts with its targets through oxidation reactions . As an oxidizing agent, it accepts electrons from other substances in a redox reaction . This process alters the state of the target substance, often resulting in its degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the redox reaction pathway . In this pathway, this compound acts as an electron acceptor, causing the oxidation of the target substance . The downstream effects of this pathway can vary depending on the specific target substance involved.

Pharmacokinetics

This compound is highly soluble in water , which can impact its distribution and availability in aqueous environments.

Result of Action

The primary result of this compound’s action is the oxidation of the target substance . This can lead to the degradation or alteration of the target, depending on its specific properties and the conditions of the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its oxidizing power can be affected by the pH of the environment . Additionally, as a hygroscopic substance, it absorbs water from the atmosphere , which can influence its stability and reactivity. It’s also worth noting that this compound is used in environmental remediation of soil and groundwater contaminated with chlorinated solvents .

Safety and Hazards

Sodium permanganate monohydrate is an oxidizer and causes severe skin burns and eye damage . It can pose a risk to human health, causing skin and eye irritation upon contact, and is harmful if swallowed or inhaled . Therefore, it is crucial to use proper safety equipment, including gloves and goggles, while handling this substance .

Future Directions

Sodium permanganate is gaining popularity in water treatment for taste, odor, and zebra mussel control . It is also used as a drilled hole debris remover and etchant in printed circuitry, with a limited utility though . Its high solubility makes it useful in applications where very high concentrations of MnO4− are sought .

properties

IUPAC Name |

sodium;permanganate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Na.H2O.4O/h;;1H2;;;;/q;+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJCISMVZLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][Mn](=O)(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333685 | |

| Record name | Sodium permanganate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79048-36-5 | |

| Record name | Sodium permanganate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium permanganate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Permanganic acid (HMnO4), sodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERMANGANATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90Z1KJ1HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)